molecular formula C12H22ClN B2816350 2-(1-adamantyl)ethanamine Hydrochloride CAS No. 24644-08-4; 26482-53-1

2-(1-adamantyl)ethanamine Hydrochloride

Cat. No.: B2816350
CAS No.: 24644-08-4; 26482-53-1
M. Wt: 215.77
InChI Key: GKRPMKRIQVEDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Adamantane (B196018) Derivatives Research

Research into adamantane and its derivatives began in earnest after a more efficient synthesis of the parent hydrocarbon was developed. nih.govacs.org Scientists were intrigued by adamantane's distinct physicochemical properties, which include high thermal stability, a well-defined three-dimensional shape, and significant lipophilicity—a tendency to dissolve in fats, oils, and lipids. nih.govresearchgate.net These characteristics are imparted to molecules that incorporate the adamantane moiety.

The introduction of the adamantane "cage" into other organic molecules can significantly alter their properties. researchgate.net For instance, the bulkiness of the adamantane group can provide steric hindrance, influencing reaction pathways or how a molecule interacts with biological systems. Its high lipophilicity is a key feature, often exploited to enhance the ability of a molecule to cross biological membranes, such as the blood-brain barrier. nih.gov

Significance in Chemical and Biomedical Sciences

The significance of adamantane derivatives, and by extension 2-(1-adamantyl)ethanamine hydrochloride, is multifaceted. In the realm of chemical sciences, these compounds serve as valuable building blocks or scaffolds in synthesis. researchgate.net The rigid and predictable geometry of the adamantane core allows for the precise spatial arrangement of functional groups, which is a powerful tool in rational drug design and materials science. researchgate.netnih.gov The synthesis of various adamantane derivatives continues to be an active area of research, with chemists developing new methods to functionalize the adamantane cage. mdpi.comresearchgate.net

In the biomedical sciences, the adamantane moiety is recognized as a "privileged scaffold" or a "lipophilic bullet" because its incorporation into a drug candidate can favorably modify its properties. nih.govacs.org Adamantane derivatives have been investigated for a wide range of potential biological activities, including antiviral and antidiabetic properties. mdpi.com For example, well-known pharmaceuticals like amantadine (B194251), rimantadine (B1662185) (an antiviral), and memantine (B1676192) (used in the management of Alzheimer's disease) all feature the adamantane core. researchgate.net The presence of the adamantane group in these drugs enhances their lipophilicity and stability, which can improve their pharmacokinetic profiles. nih.gov

While specific research on the direct applications of this compound is not as extensive as for compounds like amantadine, its structural similarity to pharmacologically active molecules makes it a compound of interest. It is often utilized as an intermediate in the synthesis of more complex molecules for biological screening. researchgate.net The study of such derivatives helps researchers understand the structure-activity relationships that govern how the size, shape, and lipophilicity of the adamantane group influence interactions with biological targets. nih.gov

Properties

IUPAC Name

2-(1-adamantyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11H,1-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRPMKRIQVEDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24644-08-4
Record name 2-(adamantan-1-yl)ethan-1-amine hydrochloride
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Synthetic Methodologies and Chemical Transformations of 2 1 Adamantyl Ethanamine Hydrochloride

Established Synthetic Pathways to 2-(1-adamantyl)ethanamine Hydrochloride

The synthesis of this compound can be achieved through several established chemical routes. These methods primarily involve the construction of the ethylamine (B1201723) side chain on a pre-existing adamantane (B196018) core.

Direct C-H amination of adamantane derivatives presents a formidable challenge due to the high bond dissociation energies of adamantyl C-H bonds. However, advances in catalysis have provided pathways to achieve this transformation. While direct amination to form 2-(1-adamantyl)ethanamine in a single step is not widely documented, related methodologies on the adamantane core are instructive. For instance, palladium-catalyzed amination of halo-adamantanes has been explored. nih.gov The amination of 2,6-dichloroquinoline (B154368) with various adamantane-containing amines has been studied, demonstrating the feasibility of forming C-N bonds with adamantyl moieties under catalytic conditions. nih.gov The reactivity in these reactions is sensitive to the steric bulk of the adamantyl amine and the position of the halogen on the quinoline (B57606) ring. researchgate.net

Further research into direct C-H functionalization has shown that photoredox and hydrogen-atom transfer (HAT) catalysis can enable the alkylation of adamantane's tertiary C-H bonds with excellent chemoselectivity. chemrxiv.orgresearchgate.netamazonaws.com These methods could conceptually be adapted for amination, although specific examples leading to 2-(1-adamantyl)ethanamine are not prevalent in the literature.

The Ritter reaction provides a versatile method for the synthesis of N-alkyl amides, which can be subsequently hydrolyzed to the corresponding amines. nih.gov This reaction typically involves the treatment of a substrate capable of forming a stable carbocation, such as an alcohol or alkene, with a nitrile in the presence of a strong acid. nih.gov For the synthesis of 2-(1-adamantyl)ethanamine, a suitable precursor would be 1-adamantaneethanol (B128954). The reaction of 1-adamantaneethanol with a nitrile (e.g., acetonitrile) in a strongly acidic medium would generate a tertiary carbocation at the adamantyl bridgehead, which is then attacked by the nitrile. Subsequent hydrolysis of the resulting N-(2-(1-adamantyl)ethyl)acetamide would yield the target amine.

While a specific example for 2-(1-adamantyl)ethanamine is not detailed in the provided search results, the synthesis of the closely related compound amantadine (B194251) (1-adamantylamine) frequently employs the Ritter reaction with 1-bromoadamantane (B121549) or 1-adamantanol (B105290) and acetonitrile (B52724) or formamide (B127407). nih.govthaiscience.info For instance, N-(1-adamantyl)-formamide has been synthesized in 94% yield from 1-bromoadamantane and formamide in the presence of sulfuric acid. nih.gov Subsequent hydrolysis yields amantadine hydrochloride. nih.gov This demonstrates the robustness of the Ritter reaction for the amination of the adamantane cage.

Table 1: Examples of Ritter-type Reactions for the Synthesis of Adamantane Amine Precursors
Adamantane PrecursorReagentsProductYieldReference
1-BromoadamantaneFormamide, H₂SO₄N-(1-adamantyl)-formamide94% nih.gov
AdamantaneAcetonitrile, Nitric Acid (Microwave)N-(1-adamantyl)acetamide- thaiscience.info
2-Oxaadamantan-5-olChloroacetonitrile, H₂SO₄, Acetic AcidN-(2-oxaadamantan-5-yl)-2-chloroacetamideHigh nih.gov

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This two-step process, often performed in a single pot, involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by reduction to the corresponding amine. wikipedia.org To synthesize 2-(1-adamantyl)ethanamine, the precursor would be 1-adamantaneacetaldehyde. The reaction of 1-adamantaneacetaldehyde with ammonia (B1221849), followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride, would yield the target primary amine.

A closely related synthesis is that of rimantadine (B1662185) (1-(1-adamantyl)ethylamine), which has been efficiently prepared via the reductive amination of 1-adamantyl methyl ketone. One study reported the use of titanium(IV) isopropoxide and sodium borohydride for this transformation, achieving good yields with a variety of amines. For the synthesis of rimantadine itself (the primary amine), ammonium (B1175870) chloride and triethylamine (B128534) were used as the ammonia source. This methodology is directly applicable to the synthesis of 2-(1-adamantyl)ethanamine from 1-adamantaneacetaldehyde.

Table 2: Reductive Amination of 1-Adamantyl Methyl Ketone
Amine SourceReagentsProductYieldReference
NH₄Cl/Et₃NTi(OPrⁱ)₄, NaBH₄, EtOH1-(1-Adamantyl)ethylamine (Rimantadine)72%
MeNH₂·HCl/Et₃NTi(OPrⁱ)₄, NaBH₄, EtOHN-Methyl-1-(1-adamantyl)ethylamine75%
EtNH₂Ti(OPrⁱ)₄, NaBH₄, EtOHN-Ethyl-1-(1-adamantyl)ethylamine78%

Selective Functionalization of the Adamantane Moiety

Once the this compound scaffold is synthesized, further modifications can be introduced by selectively functionalizing the adamantane core. This allows for the generation of a library of derivatives with potentially novel properties.

The selective functionalization of the strong C-H bonds of the adamantane cage is a significant area of research. nih.gov Recent advancements have focused on the use of photoredox and hydrogen-atom transfer (HAT) catalysis to achieve site-selective C-H alkylation. chemrxiv.orgresearchgate.netamazonaws.com These methods show excellent chemoselectivity for the tertiary (bridgehead) C-H bonds of adamantanes. amazonaws.com A variety of substituted adamantanes, including those with hydroxyl, halide, and nitrile groups, have been successfully alkylated at the 3-position. amazonaws.com This strategy could be applied to 2-(1-adamantyl)ethanamine to introduce substituents at the other bridgehead positions.

Copper-catalyzed Chan-Lam N-arylation has also been employed for the arylation of adamantane-containing amines, including 2-(1-adamantyl)ethanamine. researchgate.net The reaction of 2-(1-adamantyl)ethanamine with p-tolylboronic acid in the presence of copper(II) acetate (B1210297) and a base such as DBU or triethylamine afforded the N-arylated product in yields up to 86%. researchgate.net

Table 3: Catalytic Functionalization of Adamantane Derivatives
Adamantane SubstrateReaction TypeCatalyst/ReagentsProductYieldReference
AdamantaneC-H AlkylationPhotoredox/HAT catalysis3-Alkyladamantane derivatives64-72% amazonaws.com
2-(1-Adamantyl)ethanamineChan-Lam N-ArylationCu(OAc)₂, p-tolylboronic acid, DBUN-(p-tolyl)-2-(1-adamantyl)ethanamine86% researchgate.net

The introduction of hydroxyl groups onto the adamantane scaffold can significantly alter the physicochemical properties of the parent molecule. A general method for the hydroxylation of adamantane and its derivatives at the nodal (bridgehead) positions has been developed using systems such as H₂O-CBr₄, H₂O-BrCCl₃, or H₂O-CCl₄ in the presence of various transition metal complexes (Pd, Ni, Ru, Co, Mo, W, and Fe). researchgate.net The active oxidants in these systems are hypohalous acids (HOCl or HOBr) generated in situ. researchgate.net

A specific application of this methodology is the selective synthesis of 3-(1-aminoethyl)adamantan-1-ol (B1677114) from 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). researchgate.net The reaction with H₂O-CBrCl₃ in the presence of W(CO)₆ activated by pyridine (B92270) resulted in the selective hydroxylation at the C3 bridgehead position. researchgate.net This demonstrates that the aminoethyl side chain does not impede the selective functionalization of the adamantane core at a distal bridgehead position. This approach would be directly applicable to this compound for the synthesis of its hydroxylated analogue.

Table 4: Selective Hydroxylation of 1-(1-adamantyl)ethanamine Hydrochloride
SubstrateReagentsCatalystProductReference
1-(1-Adamantyl)ethanamine hydrochlorideH₂O-CBrCl₃W(CO)₆, Pyridine3-(1-Aminoethyl)adamantan-1-ol researchgate.netresearchgate.net

Derivatization Strategies Utilizing this compound as a Building Block

This compound serves as a valuable starting material in medicinal chemistry due to the unique properties conferred by the bulky, lipophilic adamantane cage. This section explores its application as a structural motif in the synthesis of diverse molecular architectures with potential therapeutic applications. The primary amino group of 2-(1-adamantyl)ethanamine provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into more complex molecules such as phthalimidine congeners and picolinamide (B142947) derivatives.

Synthesis of Novel Therapeutic Agents

The adamantane core is a recurring feature in the design of new therapeutic agents, valued for its ability to influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. ontosight.ainih.gov The synthesis of novel adamantane-containing compounds often begins with functionalized adamantane derivatives like 2-(1-adamantyl)ethanamine. researchgate.net The primary amine of this building block is readily derivatized through reactions such as amidation and reductive amination to create a library of compounds for biological screening. google.com Adamantyl amines, in general, have been investigated for a range of potential pharmacological activities, including antiviral, analgesic, and antidiabetic properties. researchgate.net The development of new synthetic methodologies continues to expand the accessibility and diversity of adamantane derivatives for drug discovery. nih.gov

Formation of Phthalimidine Congeners

This compound is a key precursor in the synthesis of N-adamantyl phthalimidine derivatives, a class of compounds investigated for their neuroprotective and anti-angiogenic properties. nih.govnih.gov The synthesis typically involves a one-pot reaction between phthaldialdehyde and an appropriate adamantyl amine. nih.gov

A general synthetic route involves the reaction of methyl 2-methyl-3-nitrobenzoate with N-bromosuccinimide (NBS) to achieve benzylic radical bromination. The resulting intermediate is then reacted with an adamantyl amine, such as 1-(1-adamantyl)ethylamine hydrochloride, in the presence of a base like potassium carbonate (K₂CO₃) in dimethylacetamide (DMA). This stepwise process yields aryl-substituted phthalimidines. nih.gov For instance, the reaction with 1-(1-adamantyl)ethylamine hydrochloride proceeds at a temperature range from room temperature to 55 °C to yield the desired phthalimidine congener. nih.gov

Table 1: Synthesis of an Adamantyl Phthalimidine Derivative nih.gov
Starting MaterialReagentsSolventConditionsProduct
Methyl 2-(bromomethyl)-3-nitrobenzoate1-(1-Adamantyl)ethylamine hydrochloride, K₂CO₃DMArt to 55 °CAryl-substituted Phthalimidine

The incorporation of the adamantyl moiety is crucial, as the steric bulk and lipophilicity of the group can significantly influence the biological activity of the final compound. Structure-activity relationship (SAR) studies have shown that increasing the steric bulk around the phthalimidine nitrogen, for instance by moving from a noradamantyl to an alkyl-adamantyl group, can modulate the compound's effect on biological markers like nitrite (B80452) and TNF-α levels. nih.gov

Preparation of Picolinamide Derivatives

Picolinamides, which are amides derived from picolinic acid, represent a significant class of compounds with applications ranging from fungicides to potential therapeutics for metabolic syndrome. google.comnih.gov The synthesis of picolinamide derivatives often involves the coupling of a picolinic acid moiety with a primary or secondary amine. This compound can be utilized as the amine component in standard amidation procedures to generate novel N-adamantylethyl-picolinamides.

The general synthetic approach involves activating the carboxylic acid of a substituted picolinic acid, for example, by converting it to an acid chloride or using coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole). researchgate.net This activated intermediate is then reacted with 2-(1-adamantyl)ethanamine in the presence of a base, such as triethylamine, to neutralize the hydrochloride salt and facilitate the amide bond formation. researchgate.net The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or toluene. researchgate.net

Table 2: General Reaction for Picolinamide Synthesis researchgate.net
Acid ComponentAmine ComponentCoupling/Activating AgentsBaseSolventGeneral Product
Substituted Picolinic AcidThis compounde.g., Ethyl chloroformate, DCC/HOBtTriethylamineDCM, TolueneN-(2-(1-adamantyl)ethyl)picolinamide derivative

The resulting picolinamide derivatives, featuring the bulky adamantyl group, are then purified and can be evaluated for various biological activities. ontosight.ai The adamantane moiety in these structures can enhance properties such as metabolic stability and membrane permeability, which are critical for the development of effective bioactive molecules. ontosight.aiontosight.ai

Molecular Interactions and Receptor Engagement in Preclinical Research

Mechanisms of Interaction with Biological Targets

The mechanisms through which adamantane (B196018) derivatives engage with biological systems are multifaceted. They range from the direct physical occlusion of viral ion channels to modulation of neurotransmitter release and potential interactions with metabolic enzymes. The rigid, bulky structure of the adamantyl group plays a crucial role in the specificity and stability of these interactions. nih.govnih.gov

M2 Proton Channel Inhibition in Influenza A Virus

2-(1-adamantyl)ethanamine hydrochloride is structurally related to rimantadine (B1662185) and amantadine (B194251), compounds known to inhibit the influenza A virus M2 protein. pnas.orgwikipedia.org The M2 protein is a homotetrameric proton channel essential for viral replication. nih.govnih.gov After the virus enters a host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the viral interior. nih.gov This acidification is a critical step that facilitates the uncoating of the virus and the release of its genetic material into the host cell's cytoplasm. nih.govnih.gov By blocking this proton transport, adamantane derivatives prevent viral uncoating and thus inhibit replication. wikipedia.orgnih.gov The M2 protein's ion channel is also thought to play a role in viral maturation in the trans-Golgi network of infected cells. nih.gov

The precise location of the drug binding site has been a subject of extensive research, with different studies suggesting either a binding site within the channel's pore (lumenal) or on the lipid-facing exterior of the channel (peripheral). pnas.orgnih.govplos.org Consensus appears to be moving toward the lumenal pore as the primary site of pharmacological inhibition. pnas.orgresearchgate.net

Structural Investigations of M2 Channel Inhibition

Structural studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have provided detailed, albeit sometimes conflicting, insights into how adamantane derivatives bind to the M2 channel. pnas.orgnih.gov

One solution NMR structure of the M2 channel construct (residues 18-60) in complex with rimantadine suggested that four drug molecules bind to the exterior, lipid-facing surface of the channel. nih.govnih.gov This model proposed an allosteric mechanism of inhibition where the drug stabilizes the closed conformation of the pore. nih.govacs.org The binding pocket in this model is located near the C-terminal end of the transmembrane domain, involving interactions with a "tryptophan gate" (Trp41) and stabilized by a hydrogen bond between the drug's amine group and the sidechain of Aspartic acid 44 (Asp44). pnas.orgnih.gov

Conversely, other structural data, including X-ray crystallography and solid-state NMR, support a binding site within the N-terminal pore of the channel. pnas.orgresearchgate.net This model suggests a mechanism of direct physical occlusion. researchgate.net In this configuration, the adamantane cage is situated in a hydrophobic pocket formed by methyl groups from Valine 27 (Val27) and Alanine 30 (Ala30) residues from the four subunits. nih.gov The drug's amino group forms a polar contact with the backbone oxygen of Ala30. nih.gov Functional studies have further supported the primacy of the pore-binding site, showing that mutations to residues in the external site (like D44A) did not eliminate drug sensitivity, whereas the pore region is critical for inhibition. pnas.org

Binding Site ModelLocationKey Interacting ResiduesProposed MechanismSupporting Evidence
Pore (Lumenal) Binding N-terminal half of the channel poreVal27, Ala30, Ser31, Gly34Physical OcclusionX-ray Crystallography pnas.org, Solid-State NMR researchgate.net, Functional Studies pnas.org
External (Peripheral) Binding Lipid-facing surface near the C-terminusTrp41, Ile42, Leu43, Asp44, Arg45Allosteric InhibitionSolution NMR nih.govnih.gov

Table 1: Summary of Proposed Binding Sites for Adamantane Derivatives on the Influenza A M2 Proton Channel.

Computational Modeling of M2 Channel Interactions

Computational approaches, including molecular dynamics (MD) simulations and docking studies, have been employed to further investigate the interaction between adamantane derivatives and the M2 channel. nih.govacs.org These studies help to reconcile experimental data and provide a dynamic picture of the binding process.

MD simulations have been used to explore the stability of the drug within both the internal and external proposed binding sites. nih.gov These computational models allow for the calculation of binding free energies to determine the most energetically favorable location for the drug. nih.gov Grand canonical ensemble molecular dynamics (GCMC/MD) simulations have provided additional insights into the crucial role of water molecules within the channel pore. nih.gov These studies suggest that a flexible, two-layer network of water molecules adjacent to Ala30 and Gly34 helps to mediate the binding of rimantadine. nih.gov

Docking studies have been used to model the binding modes of rimantadine to the M2 channel's lipid-facing site. researchgate.net Such computational methods are also valuable for identifying key pharmacophore features and guiding the design of new M2 inhibitors that could overcome widespread drug resistance. acs.org

Dopamine (B1211576) Receptor Agonism

Adamantane derivatives, including amantadine and rimantadine, exhibit activity within the central nervous system, which has led to their use as antiparkinsonian agents. wikipedia.orgnih.goviiab.me The mechanism is believed to be related to the modulation of the dopaminergic system. drugbank.com

Amantadine's antiparkinsonian effect is thought to stem from its ability to increase the release of dopamine from nerve endings and block its reuptake. drugbank.com It is also listed as a D(2) dopamine receptor agonist in some databases. drugbank.com Rimantadine's activity in Parkinson's disease is also attributed to its effects on the release of dopamine in the substantia nigra. nih.gov However, neither compound is generally considered a first-line treatment for Parkinson's disease. wikipedia.org

Interactions with Biological Membranes and Proteins

The adamantane moiety is highly lipophilic, a property that facilitates the interaction of its derivatives with biological membranes and other hydrophobic environments. nih.gov This ability to partition into the lipid bilayer is a critical first step for the transfer of the drug across cell membranes. nih.gov

Molecular dynamics simulations have been used to study the distribution and dynamics of adamantane derivatives within a model lipid bilayer. bohrium.com These studies calculate the potential of mean force (PMF) to understand the energy changes as the molecule moves across the membrane. bohrium.com The results show that protonated forms of these drugs have a favorable free-energy well at the lipid-water interface, with a significant energy barrier to crossing into the bilayer center. bohrium.com The introduction of the bulky adamantane group into biologically active molecules can improve pharmacological properties, in part by enhancing their ability to penetrate cell membranes. nih.govnih.gov

Enzyme Interactions and Cellular Processes

Research into the direct interaction of this compound with specific enzymes is limited. However, the adamantane structure is known to influence the metabolic stability of compounds. The steric hindrance provided by the bulky adamantyl group can limit the access of metabolic enzymes to the rest of the molecule, potentially increasing the compound's stability. nih.gov

In theoretical studies, adamantyl derivatives have been evaluated for their potential interaction with enzymes involved in pain and inflammation. One computational study explored the interaction of a synthesized adamantyl derivative with cyclooxygenase enzymes (COX-1 and COX-2) using a docking model. researchgate.net The results suggested a higher affinity for the enzyme surfaces compared to control drugs like indomethacin (B1671933) and celecoxib, indicating a potential for enzyme inhibition. researchgate.net

Receptor Selectivity and Binding Affinity Studies

No specific receptor binding assays or affinity studies for this compound have been reported in the available scientific literature. Consequently, data tables detailing its binding affinity (Ki) or inhibitory concentration (IC50) at various receptors cannot be provided. Research on structurally related compounds, such as amantadine and memantine (B1676192), has extensively characterized their interactions with viral ion channels and NMDA receptors, respectively. However, this information cannot be directly extrapolated to this compound without specific experimental validation.

Molecular Dynamics and Simulation Studies of Compound-Target Systems

Similarly, there are no published molecular dynamics or simulation studies that have specifically investigated the interaction of this compound with any biological target. While computational studies, including molecular docking and simulations, have been conducted for other adamantane derivatives to elucidate their binding modes and interaction energies with various receptors and enzymes, such analyses for this compound are absent from the scientific record. nih.govresearchgate.net These types of studies are crucial for understanding the precise molecular interactions, conformational changes, and the stability of the compound-receptor complex, but for this particular compound, the necessary data is not available.

Pharmacological Activities and Therapeutic Potential of 2 1 Adamantyl Ethanamine Hydrochloride Derivatives in Research Models

Antiviral Efficacy in Research Paradigms

Adamantane (B196018) derivatives, including amantadine (B194251) and rimantadine (B1662185), were among the first synthetic antiviral drugs developed. mdpi.comnih.gov Their mechanism of action is primarily associated with the inhibition of the M2 proton channel of the influenza A virus, a crucial component for viral replication. mdpi.com However, the emergence of drug-resistant viral strains has necessitated the development of novel and more effective analogues.

The widespread use of adamantane-based antivirals has led to the emergence of resistant influenza A virus strains, rendering these drugs largely ineffective in many parts of the world. rsc.orgresearchgate.net The primary mechanism of this resistance is the development of specific mutations in the gene encoding the M2 protein. nih.gov The most prevalent of these is the S31N mutation, a single amino acid substitution at position 31 from serine to asparagine. mdpi.com This alteration in the M2 proton channel prevents the binding of adamantane drugs, thereby allowing the virus to replicate uninhibited. Other mutations, such as V27A and A30T, have also been identified but are less common. nih.gov The rapid selection and transmission of these resistant variants underscore the evolutionary pressures exerted by antiviral agents on viral populations. nih.govnih.gov

In response to the challenge of viral resistance, researchers have focused on synthesizing novel adamantane derivatives capable of overcoming these mutations. rsc.org One promising approach involves the conjugation of the adamantane moiety with amino acids and other functional groups. mdpi.comresearchgate.net This strategy aims to create molecules that can interact with the M2 channel in novel ways or possess alternative mechanisms of action. nih.gov For instance, certain synthesized amino acid derivatives of adamantane have demonstrated the ability to completely suppress the replication of rimantadine-resistant influenza A virus strains. researchgate.net

Another avenue of research has been the stereoselective synthesis of new adamantane-substituted heterocycles, such as 1,3-oxazinan-2-ones and piperidine-2,4-diones. rsc.org Biological assays of these compounds against rimantadine-resistant S31N mutated strains of influenza A have yielded promising results. rsc.orgresearchgate.net Notably, some of these novel esters have shown potent antiviral activity, with IC50 values significantly lower than that of rimantadine against resistant strains. colab.ws

Antiviral Activity of Novel Adamantane Derivatives Against Rimantadine-Resistant Influenza A Strains
Compound TypeTarget StrainReported IC50 (µM)Reference
Novel Ester AnaloguesA/PR/8/34 (rimantadine-resistant)1.5-12.6 colab.ws
Enol Ester Isomers (Compound 10)A/IIV-Orenburg/29-L/2016(H1N1)pdm097.7 rsc.orgresearchgate.net
(2R,4S)-13 (4-hydroxy-substituted adamantyl-piperidine)A/California/7/2009(H1N1)pdm0918.4 rsc.org
(2R,4S)-13 (4-hydroxy-substituted adamantyl-piperidine)A/IIV-Orenburg/29-L/2016(H1N1)pdm0917.6 rsc.org
Rimantadine (for comparison)A/PR/8/34 (rimantadine-resistant)67 colab.ws

Neuropharmacological Research Applications

Beyond their antiviral properties, adamantane derivatives have shown significant potential in the field of neuropharmacology. Their lipophilic nature allows them to cross the blood-brain barrier, making them suitable candidates for targeting the central nervous system. nih.gov

Research has highlighted the neuroprotective effects of certain adamantane derivatives. nih.gov For example, 5-Hydroxyadamantane-2-on has demonstrated cerebrovascular and neuroprotective activity in models of brain ischemia. nih.gov This compound was found to enhance cerebral blood flow and promote compensatory regeneration in neural, axonal, and glial cells. nih.gov

Furthermore, adamantane derivatives have been investigated for their role in mitigating neuroinflammation, a common pathological feature in various neurological disorders. mdpi.com One such derivative, N-adamantyl-4-methylthiazol-2-amine (KHG26693), has been shown to suppress amyloid beta (Aβ)-induced neuronal oxidative damage in mouse models of Alzheimer's disease. nih.gov This compound was found to attenuate the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and reduce oxidative stress by upregulating the Nrf2/HO-1 pathway. nih.gov These findings suggest that adamantane-based compounds could be valuable tools for studying and potentially treating neurodegenerative conditions associated with neuroinflammation.

Neuroprotective Effects of Adamantane Derivatives in Research Models
CompoundModelObserved EffectsReference
5-Hydroxyadamantane-2-onRat models of brain ischemiaEnhanced cerebral blood flow, promoted neural regeneration nih.gov
N-adamantyl-4-methylthiazol-2-amine (KHG26693)Mouse model of Alzheimer's disease (Aβ-treated)Attenuated Aβ-induced TNF-α and IL-1β, reduced oxidative stress, upregulated Nrf2/HO-1 pathway nih.gov

Adamantane derivatives have been found to interact with key neurotransmitter systems in the brain, particularly the dopaminergic and glutamatergic systems. nih.govmdpi.com The interplay between these two systems is crucial for a variety of cognitive and motor functions, and their dysregulation is implicated in several neurological and psychiatric disorders. nih.govfrontiersin.org

Some adamantane derivatives act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor. nih.gov This action can prevent excessive glutamatergic stimulation, which can be neurotoxic. nih.gov For example, the adamantane derivative IEM-1460 has been shown to block AMPA-type glutamate receptors, which are involved in fast excitatory synaptic transmission. nih.gov

The dopaminergic system is another important target for adamantane compounds. mdpi.com Ascending dopaminergic projections to the prefrontal cortex influence glutamatergic circuits that are essential for working memory and executive function. nih.gov By modulating these systems, adamantane derivatives can influence a range of neurological processes.

Exploratory Research into Broader Biological Activities

The unique chemical properties of the adamantane cage have prompted researchers to explore its potential in a wider range of biological applications. mdpi.com Recent studies have revealed promising antimicrobial and anticancer activities of novel adamantane derivatives. acs.orgnih.govnih.gov

In the realm of antibacterial research, adamantane-containing isothiourea derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. mdpi.comacs.org Some of these compounds have also exhibited moderate activity against the pathogenic fungus Candida albicans. acs.org The introduction of the adamantane moiety into various chemical scaffolds has been shown to enhance their antimicrobial properties. mdpi.comresearchgate.net

Antimicrobial and Anticancer Potential of Derivatives

Derivatives of the adamantane core structure have been a significant subject of research for their potential as both antimicrobial and anticancer agents. The bulky, lipophilic nature of the adamantyl group is often associated with the ability of these compounds to interact with cellular membranes and other biological targets. nih.gov

A variety of adamantane derivatives have been synthesized and evaluated for their activity against a range of pathogens. For instance, certain Mannich bases containing a β-(1-adamantylamino)propiophenone skeleton have demonstrated a broad-spectrum effect on both gram-negative and gram-positive bacteria, as well as on acid-fast bacteria, a yeast, and a mold. Another study reported on phthalimide (B116566) derivatives of adamantane which exhibited very strong antibacterial activity, with minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Micrococcus flavus that were comparable to clinically used antibiotics. nih.gov

In the realm of anticancer research, adamantane derivatives have also shown promise. The synthesis of 4-(1-adamantyl)-4,4-diarylbutylamines, 5-(1-adamantyl)-5,5-diarylpentylamines, and 6-(1-adamantyl)-6,6-diarylhexylamines has been described, with these compounds demonstrating significant in vitro activity against major cancer cell lines. mdpi.com One of the most active analogs, a 4-(1-adamantyl)-4,4-diarylbutylamine, also exhibited an interesting in vivo anticancer profile against an ovarian cancer cell line. mdpi.com Furthermore, adamantane-linked isothiourea derivatives have been investigated for their cytotoxic effects against various human tumor cell lines, with some compounds showing marked inhibitory effects on tumor cell proliferation. mdpi.com

Below are interactive data tables summarizing the antimicrobial and anticancer activities of selected adamantane derivatives.

Table 1: Antimicrobial Activity of Selected Adamantane Derivatives

Compound/Derivative ClassTarget Organism(s)Key Findings
β-(1-adamantylamino)propiophenone skeletonGram-negative and gram-positive bacteria, acid-fast bacteria, yeast, moldBroad-spectrum antimicrobial activity.
Phthalimide derivatives of adamantaneStaphylococcus aureus, Micrococcus flavusStrong antibacterial activity with MICs comparable to clinical antibiotics. nih.gov
Adamantane-linked isothiourea derivativesGram-positive and Gram-negative bacteriaPotent broad-spectrum antibacterial activity. mdpi.com
Hydrazide-hydrazones with a 1-adamantane carbonyl moietyGram-positive bacteria, Candida albicansGood antibacterial properties. nih.gov

Table 2: Anticancer Activity of Selected Adamantane Derivatives

Compound/Derivative ClassCancer Cell Line(s)Key Findings
4-(1-adamantyl)-4,4-diarylbutylaminesVarious major cancer cell linesSignificant in vitro activity. mdpi.com
4-(1-adamantyl)-4,4-diarylbutylamine analogOvarian cancer cell line (IGROV-1)Interesting in vivo anticancer profile. mdpi.com
Adamantane-linked isothiourea derivativesHuman tumor cell lines (e.g., hepatocellular carcinoma)Marked cytotoxic effects and inhibition of tumor cell proliferation. mdpi.com
1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivativesLung (H460), Liver (HepG2), Breast (MCF-7) cancer cellsActive against tested cancer cell lines, with some compounds showing selective cytotoxicity. researchgate.net

Angiogenesis Modulation Studies

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in the pathology of diseases such as cancer. youtube.com The modulation of angiogenesis represents a key therapeutic strategy, particularly in oncology. While the broader class of adamantane derivatives has been explored for various therapeutic applications, specific research into the direct angiogenesis modulation effects of 2-(1-adamantyl)ethanamine hydrochloride derivatives is limited.

Some studies have touched upon pathways that are related to angiogenesis. For example, research on certain adamantane-linked isothiourea derivatives has shown that they can impact inflammatory pathways, and inflammation is known to be a contributor to angiogenesis. mdpi.com However, a direct causal link and detailed mechanistic studies on how adamantane amine derivatives specifically affect the formation of new blood vessels are not yet well-documented in the scientific literature. Therefore, this remains an area with potential for future investigation to fully elucidate the therapeutic possibilities of this class of compounds.

Immunomodulatory Properties (e.g., TNF-α inhibition)

The immune system plays a crucial role in the body's defense against pathogens and in the regulation of inflammation. Certain adamantane derivatives have been noted for their anti-inflammatory properties. nih.govnih.gov Tumor necrosis factor-alpha (TNF-α) is a key cytokine involved in systemic inflammation and the acute phase reaction. rheumatology.orgdrugs.com Inhibition of TNF-α is a therapeutic strategy for a range of inflammatory and autoimmune diseases. nih.govresearchgate.net

Direct research specifically investigating this compound derivatives as TNF-α inhibitors is not extensively available. However, studies on structurally related adamantane compounds provide some insights into their potential immunomodulatory effects. For instance, research on adamantane-linked isothiourea derivatives in a model of hepatocellular carcinoma demonstrated that these compounds markedly decreased the protein expression levels of TNF-α, among other inflammatory mediators. nih.gov This suggests that the adamantane scaffold can be a component of molecules designed to modulate inflammatory pathways involving TNF-α. The inhibition of soluble epoxide hydrolase (sEH) by some adamantane derivatives is another mechanism that has been linked to the attenuation of inflammation. mdpi.comnih.gov

While these findings are promising, it is important to note that these studies were not conducted on 2-(1-adamantyl)ethanamine derivatives specifically. The isothiourea moiety, for example, is chemically distinct from the ethanamine side chain. Therefore, dedicated research is necessary to determine if this compound and its derivatives possess similar immunomodulatory properties and potential for TNF-α inhibition.

Advanced Applications in Chemical and Material Sciences

Utilization in Materials Science Development

The unique physicochemical properties imparted by the bulky and lipophilic adamantyl group make 2-(1-adamantyl)ethanamine hydrochloride a valuable building block in the development of new materials. Its incorporation into various matrices can significantly influence their structural and functional characteristics.

Role in Polymer and Coating Formulation

While specific research detailing the use of this compound in polymer and coating formulations is limited, the general inclusion of adamantane (B196018) derivatives is known to enhance the properties of polymers. The adamantyl moiety can increase the glass transition temperature (Tg), improve thermal stability, and enhance the mechanical strength of polymers due to its rigid structure. The amine group in this compound offers a reactive site for incorporation into polymer backbones or for serving as a curing agent in epoxy resins, potentially leading to materials with improved durability and resistance to chemical degradation.

Design of Advanced Materials

The application of adamantane derivatives extends to the design of advanced materials such as supramolecular assemblies and nanomaterials. The adamantyl group is a classic guest moiety in host-guest chemistry, particularly with cyclodextrins, forming stable inclusion complexes. This interaction can be exploited to create self-healing materials, drug delivery systems, and molecular machines. Although direct studies on this compound in this context are not widely reported, its structure suggests potential for similar applications, with the ethylamine (B1201723) group providing a handle for further functionalization or interaction with other components of a material.

Contributions to Coordination Chemistry

In the field of coordination chemistry, the steric and electronic properties of ligands play a crucial role in determining the structure and reactivity of metal complexes. The adamantyl group offers a bulky substituent that can influence the coordination geometry and stability of such complexes.

Development of Novel Catalysts

The development of novel catalysts often relies on the design of ligands that can fine-tune the activity and selectivity of a metal center. The bulky adamantyl group in ligands derived from this compound can create a specific steric environment around a metal ion. This can be advantageous in catalysis by promoting certain reaction pathways while hindering others, leading to enhanced selectivity. For instance, in reactions such as cross-coupling, the steric hindrance can influence the rate of reductive elimination, a key step in the catalytic cycle.

Synthesis of Ligands for Metal Complexes

The primary amine group of this compound is a versatile functional group for the synthesis of a wide array of ligands. It can readily react with various electrophiles to form Schiff bases, amides, and other multidentate ligands. The resulting ligands, bearing the sterically demanding adamantyl group, can then be used to synthesize novel metal complexes with unique structural features and potential applications in areas such as molecular magnetism and luminescence.

Role in Analytical Chemistry

In analytical chemistry, reagents that offer high selectivity and sensitivity are of great importance. While not extensively documented, 1-(1-adamantyl)ethylamine hydrochloride, a closely related compound, is utilized as an analytical standard in method development and validation for quality control applications during drug synthesis and formulation. axios-research.com This suggests a potential role for this compound as a reference standard for the detection and quantification of adamantane-containing compounds. The distinct molecular weight and structure of the compound would allow for its use in techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy for the identification and characterization of related substances.

Application as a Standard Reference Material in Chromatography

While adamantane derivatives are frequently analyzed using chromatographic techniques, specific documentation detailing the use of this compound as a certified or standard reference material is not extensively available in peer-reviewed literature. Reference materials are crucial for validating analytical methods, ensuring the accuracy and reproducibility of results in quality control and research laboratories.

The analysis of structurally similar adamantane compounds, such as 1-adamantanamine hydrochloride and 2-adamantanamine hydrochloride, has been established using High-Performance Liquid Chromatography (HPLC). For instance, a method for the determination of these compounds in human plasma involves pre-column derivatization followed by HPLC analysis. nih.govresearchgate.net In such methodologies, a well-characterized standard is essential for calibration and quantification. Though not explicitly named as a formal reference standard, commercially available this compound with high purity is suitable for laboratory use as a reference substance for method development and validation in chromatographic analyses. scbt.comjk-sci.com

Typical chromatographic methods for related amine compounds may involve gas chromatography (GC) or HPLC, often requiring derivatization to improve volatility or detectability. nih.gov The purity and characterization of any compound intended for use as a reference are paramount and would typically be confirmed by techniques like NMR, HPLC/MS, or GC/MS. enamine.net

Exploration in Agrochemical Research

The exploration of adamantane derivatives in agrochemical research is primarily driven by their documented biological activities, including antiviral and antimicrobial properties. mdpi.comresearchgate.net While research specifically detailing the use of this compound as an agrochemical is limited, the study of closely related analogs provides a strong rationale for its investigation in this field. The core adamantane structure is a key pharmacophore that can increase lipophilicity, potentially enhancing the bioavailability and therapeutic effect of a molecule. mdpi.com

A significant area of exploration is in the development of novel fungicides. The close structural analog, 2-adamantylamine hydrochloride (also known as Amantadine), has demonstrated fungicidal action against pathogenic yeasts like Candida albicans and Candida parapsilosis. nih.gov This antifungal effect is linked to the induction of reactive oxygen species (ROS), leading to apoptosis and inhibition of biofilm formation. nih.gov Another study found that 2-adamantanamine (AC17) potentiates the effects of azole antifungals, causing fungistatic azoles to become fungicidal against Candida albicans. nih.gov This compound was found to decrease ergosterol (B1671047) content and inhibit the ability of the fungus to invade agar, a key virulence factor. nih.gov

These findings suggest that the adamantyl amine scaffold is a promising candidate for developing new antifungal agents. The mechanisms observed, such as disrupting fungal cell membranes (ergosterol pathway) and inhibiting virulence factors, are highly relevant targets for agricultural fungicides. nih.govnih.gov The data from studies on related compounds, as summarized in the table below, underscores the potential of this chemical class for agrochemical applications.

Table 1: Antifungal Activity of Adamantane Analogs

Compound Target Organism Observed Effect Mechanism of Action
2-Adamantylamine Hydrochloride Candida albicans, C. parapsilosis Fungicidal action, inhibition of morphogenic transitions and biofilm formation. nih.gov Induction of Reactive Oxygen Species (ROS), leading to G2/M phase arrest and apoptosis. nih.gov

Further research has focused on synthesizing novel adamantane derivatives and screening them for broad antimicrobial activity against various bacteria and fungi, which is a foundational step in the discovery of new agrochemicals. mdpi.comresearchgate.net The structural rigidity and lipophilicity of the adamantane cage are considered valuable attributes for designing new bioactive molecules for crop protection.

Methodological Approaches in 2 1 Adamantyl Ethanamine Hydrochloride Research

Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

A suite of spectroscopic and chromatographic methods is employed to provide a comprehensive characterization of 2-(1-adamantyl)ethanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals corresponding to the adamantyl cage and the ethylamine (B1201723) side chain. The adamantyl group's protons typically appear as a set of broad multiplets in the upfield region, generally between 1.5 and 2.1 ppm. The methylene (B1212753) protons of the ethyl group adjacent to the adamantyl cage would likely resonate around 1.5-1.7 ppm, while the methylene protons attached to the nitrogen atom would be shifted further downfield, expected in the range of 2.8-3.1 ppm. The protons of the ammonium (B1175870) group (-NH3+) would likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The adamantyl cage is expected to show four distinct signals corresponding to the methine and methylene carbons. Based on data for similar adamantane (B196018) derivatives, these peaks would be anticipated around 28, 36, 40, and 42 ppm. The ethylamine side chain carbons would be expected at approximately 35 ppm for the carbon attached to the adamantyl group and around 45 ppm for the carbon bonded to the nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is predicted based on the analysis of structurally similar adamantane derivatives.

View Data
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Adamantyl CH1.9 - 2.1~42
Adamantyl CH₂ (bridge)1.6 - 1.8~36, ~40
Adamantyl CH₂ (other)1.5 - 1.7~28
-CH₂-Adamantyl1.5 - 1.7~35
-CH₂-NH₃⁺2.8 - 3.1~45
-NH₃⁺Variable (broad singlet)-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. Using a soft ionization technique like electrospray ionization (ESI), the molecular ion peak for the free base (C12H21N) would be expected at a mass-to-charge ratio (m/z) of approximately 179.30.

Under electron ionization (EI) or through collision-induced dissociation (CID) in tandem MS, fragmentation of the molecule would be anticipated. A prominent fragmentation pathway for adamantane derivatives is the loss of the adamantyl cation, which is particularly stable, resulting in a characteristic peak at m/z 135. tandfonline.comresearchgate.net Another likely fragmentation would be alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, which is a common fragmentation pattern for amines. tandfonline.com This would lead to the formation of a resonance-stabilized iminium ion.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands.

The most prominent features would be associated with the primary ammonium group (-NH3+). A very broad and strong absorption band is typically observed in the range of 3200-2800 cm⁻¹, which is due to the N-H stretching vibrations. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding. Asymmetric and symmetric N-H bending vibrations are expected to appear in the 1625-1500 cm⁻¹ region. spectroscopyonline.com

The adamantyl moiety would give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2900-2850 cm⁻¹) and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for this compound This data is based on typical values for primary amine hydrochlorides and adamantane-containing compounds.

View Data
Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (-NH₃⁺)3200 - 2800Strong, Broad
C-H Stretch (Adamantyl)2900 - 2850Strong
N-H Bend (-NH₃⁺)1625 - 1500Medium
C-H Bend (Adamantyl)~1450Medium

Chromatography for Analysis and Purification

Chromatographic techniques are essential for both the purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly used method for the analysis of adamantane derivatives. researchgate.net A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine, would be a suitable starting point for method development. nih.govresearchgate.net Detection can be achieved using a UV detector at a low wavelength (around 200-210 nm) since the molecule lacks a strong chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). researchgate.netresearchgate.net

Gas Chromatography (GC): Gas chromatography can also be employed for the analysis of adamantane amines. sysydz.net Due to the polar nature of the amine, derivatization might be necessary to improve peak shape and thermal stability, although it is often possible to analyze the free base directly on a suitable polar capillary column. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and identification of the compound and any potential impurities. sysydz.net

In Vitro and Ex Vivo Biological Assessment Models

To investigate the potential biological effects of this compound, various in vitro and ex vivo models can be utilized.

Cellular Assays (e.g., LPS-stimulated cell lines)

Cellular assays are fundamental for initial screening of the biological activity of a compound. To assess potential anti-inflammatory properties, a common and well-established model involves the use of macrophage cell lines, such as RAW 264.7 or THP-1 derived macrophages. mdpi.comresearchgate.net

In this model, the macrophages are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.gov LPS is a potent activator of the innate immune system and induces a strong pro-inflammatory response in macrophages. frontiersin.org This response includes the production and release of various inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov

To evaluate the anti-inflammatory potential of this compound, the compound would be added to the macrophage cultures prior to or concurrently with LPS stimulation. After an incubation period, the cell culture supernatant is collected and analyzed for the levels of key inflammatory markers. A significant reduction in the production of NO, TNF-α, or IL-6 in the presence of the compound compared to cells treated with LPS alone would indicate potential anti-inflammatory activity. mdpi.comnih.gov The levels of these mediators are typically quantified using methods such as the Griess assay for nitric oxide and enzyme-linked immunosorbent assays (ELISA) for the cytokines. mdpi.comnih.gov

Table 3: Compound Names Mentioned in the Article

Enzyme Interaction Studies

The unique three-dimensional structure of the adamantane cage in this compound suggests its potential to interact with various enzymes, a hypothesis that has been explored through targeted enzymatic assays. Research into adamantyl-based compounds has revealed their capacity to act as inhibitors for several key enzymes.

For instance, studies on adamantyl-based ester derivatives have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov In one study, a derivative with a 2,4-dichloro electron-withdrawing substituent on a phenyl ring showed the most potent inhibition against AChE, with a half-maximal inhibitory concentration (IC50) of 77.15 µM. nih.gov Another compound with a 3-methoxyphenyl (B12655295) ring exhibited the highest inhibition against BChE, with an IC50 value of 223.30 µM. nih.gov Molecular docking analyses suggest that these adamantyl compounds may bind to the peripheral anionic sites of these enzymes. nih.gov

Furthermore, novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have been synthesized and evaluated for their inhibitory effects on 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic diseases. Several of these derivatives displayed significant inhibition of 11β-HSD1, with the most active compound showing 82.82% inhibition at a concentration of 10 µM, a potency comparable to the known inhibitor carbenoxolone. mdpi.com These findings underscore the potential of the adamantane scaffold, present in this compound, to serve as a basis for the design of specific enzyme inhibitors.

Table 1: Inhibitory Activity of Adamantyl-Based Derivatives on Cholinesterases

Compound MoietyTarget EnzymeIC50 (µM)
2,4-dichloro substituted phenylAcetylcholinesterase (AChE)77.15
3-methoxyphenyl ringButyrylcholinesterase (BChE)223.30

Preclinical Animal Models

To understand the physiological effects of compounds like this compound in a complex living system, researchers utilize preclinical animal models. These models are instrumental in assessing both the therapeutic potential and the safety profile of novel chemical entities.

Zebrafish Embryo Models for Angiogenesis

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for studying angiogenesis, the formation of new blood vessels. nih.gov Its optical transparency allows for the direct visualization of vascular development in a living organism, making it an ideal system for high-throughput screening of compounds that may modulate this process. nih.govresearchgate.net Anti-angiogenic therapies are a promising avenue for cancer treatment, and the zebrafish model provides a rapid and effective platform for identifying potential drug candidates. nih.govresearchpublish.com

While specific studies on the anti-angiogenic activity of this compound in zebrafish are not yet prevalent in the literature, the model is well-suited for such investigations. The methodology typically involves treating zebrafish embryos with the test compound and observing its effect on the development of intersegmental vessels (ISVs) or subintestinal vessels (SIVs). nih.govresearchgate.netmdpi.com The potency of a compound can be quantified by determining the concentration at which it inhibits vessel formation by 50% (IC50). For example, the anti-parasitic drug Closantel was identified as an anti-angiogenic agent using this model, with an IC50 of 1.69 μM on ISVs and 1.45 μM on SIVs. researchgate.net This highlights the utility of the zebrafish model for discovering and characterizing the anti-angiogenic potential of novel compounds, including those with an adamantane structure.

Rodent Models of Neurological Impairment (e.g., Traumatic Brain Injury)

Rodent models are extensively used to investigate neurological impairments such as traumatic brain injury (TBI) and to evaluate the efficacy of potential neuroprotective agents. nih.govfrontiersin.org The adamantane derivative, amantadine (B194251), has shown promise in accelerating recovery in patients with severe TBI, prompting further preclinical investigation into related compounds. nih.gov

Studies on other adamantane derivatives have demonstrated significant neuroprotective and cerebrovascular activity in rodent models of brain ischemia. nih.gov For instance, 5-hydroxyadamantane-2-on was found to enhance cerebral blood flow and promote compensatory regeneration in neural and glial cells following an induced stroke. nih.gov Another study investigating N-adamantyl-4-methylthiazol-2-amine in a mouse model of Alzheimer's disease found that it could protect against amyloid β-induced oxidative stress in the hippocampus. nih.gov These findings suggest that the adamantane scaffold may confer neuroprotective properties, making this compound a candidate for investigation in rodent models of TBI and other neurological disorders.

Table 2: Effects of Adamantane Derivatives in Rodent Models of Neurological Impairment

Adamantane DerivativeAnimal ModelObserved Effects
AmantadineRat model of TBIReduced premature responding (psychomotor slowing)
5-hydroxyadamantane-2-onRat model of brain ischemiaEnhanced cerebral blood flow, promoted neural regeneration
N-adamantyl-4-methylthiazol-2-amineMouse model of Alzheimer's diseaseProtected against amyloid β-induced oxidative stress

Computational Chemistry and Bioinformatics

Computational approaches are indispensable in modern drug discovery and chemical research, providing insights into molecular properties and interactions that guide experimental work.

Virtual Screening and Pharmacophore Modeling

Virtual screening and pharmacophore modeling are powerful computational techniques used to identify potential drug candidates from large chemical libraries. patsnap.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. patsnap.com This model can be either ligand-based, derived from a set of known active molecules, or structure-based, derived from the three-dimensional structure of the biological target. patsnap.com

While specific pharmacophore models for this compound have not been detailed, the methodology is highly applicable. For instance, pharmacophore models have been successfully used to identify novel inhibitors for various enzymes. mdpi.com A study on diaza-adamantane derivatives used virtual screening to identify potential inhibitors of the MAPK/ERK pathway, which is implicated in multiple sclerosis. nih.govfrontiersin.org The process involves creating a pharmacophore model, using it to screen a database of compounds, and then subjecting the hits to molecular docking to predict their binding affinity to the target protein. nih.govfrontiersin.org This approach could be employed to identify potential biological targets for this compound and to design more potent derivatives.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. dergipark.org.trdoi.org These calculations can be used to determine optimized molecular geometries, vibrational frequencies, and various quantum-chemical properties that are relevant to a molecule's reactivity and interactions. tandfonline.comtandfonline.com

Several DFT studies have been conducted on adamantane derivatives. dergipark.org.trdoi.orgdergipark.org.tr These studies have investigated properties such as complexation energies, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surfaces. dergipark.org.trdergipark.org.tr For example, one study performed DFT calculations on an adamantane-isothiourea derivative to describe its structural and quantum-chemical properties and to evaluate its acetylcholinesterase inhibition capacity through subsequent molecular docking and dynamics simulations. tandfonline.comtandfonline.com Another study used DFT to predict the properties of adamantane derivatives as high-energy-density fuels, correlating structural features with properties like density and heat value. doi.org Such calculations for this compound would provide valuable insights into its stability, reactivity, and potential for intermolecular interactions, which are crucial for understanding its biological activity.

Based on a comprehensive search of available scientific literature, there is no specific research focused on the molecular docking and dynamics simulations of this compound. While computational studies, including molecular docking and dynamics simulations, are common for various adamantane derivatives in drug discovery and materials science, this particular compound has not been the subject of such published research.

Computational methods like molecular docking are frequently employed to predict the binding orientation and affinity of a small molecule to a protein target. This is followed by molecular dynamics simulations to understand the stability of the ligand-protein complex and the nature of their interactions over time. These techniques have been applied to other adamantane-containing molecules to investigate their potential as antiviral agents, enzyme inhibitors, and receptor modulators. However, specific data from these types of studies for this compound are not available in the reviewed literature.

Therefore, a detailed discussion of molecular docking and dynamics simulations, including data tables of research findings for this compound, cannot be provided.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-adamantyl)ethanamine Hydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves reacting adamantane derivatives with ethylamine precursors under controlled conditions. For example, coupling 1-adamantanol with bromoethylamine hydrochloride in acetonitrile under reflux (70–80°C) with a catalytic acid (e.g., HCl) improves yield . Optimization strategies include:

  • Temperature control : Higher temperatures (80–100°C) accelerate reaction rates but may require inert atmospheres to prevent decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of adamantyl intermediates .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures high purity (>95%) .

Q. How does the adamantyl group influence the physicochemical properties of this compound compared to other alkyl-substituted ethanamine derivatives?

  • Methodological Answer : The rigid, hydrophobic adamantyl moiety increases lipophilicity (logP ~3.5) and steric bulk, reducing metabolic degradation rates. This contrasts with linear alkyl chains (e.g., ethyl or propyl), which exhibit higher conformational flexibility and lower thermal stability . Key analytical comparisons include:

  • Thermogravimetric analysis (TGA) : Adamantyl derivatives show decomposition temperatures >250°C vs. ~180°C for non-cyclic analogs.
  • Solubility : Hydrochloride salts improve aqueous solubility (e.g., ~50 mg/mL in water) compared to free bases .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H NMR (δ 1.6–2.1 ppm for adamantyl protons; δ 3.2 ppm for NH2_2CH2_2) and 13^{13}C NMR (δ 30–45 ppm for adamantyl carbons) confirm substitution patterns .
  • Mass spectrometry (MS) : ESI-MS ([M+H]+^+ m/z ~224) and HRMS validate molecular weight and fragmentation pathways .
  • X-ray crystallography : Single-crystal analysis resolves adamantyl cage geometry and hydrogen-bonding networks in the hydrochloride salt .

Advanced Research Questions

Q. In pharmacological studies, how can researchers assess the binding affinity and selectivity of this compound toward specific biological targets?

  • Methodological Answer :

  • Radioligand binding assays : Use 3^3H-labeled analogs to measure affinity for receptors (e.g., σ-1 receptors) in competitive displacement studies .
  • Surface plasmon resonance (SPR) : Real-time kinetics (kon_\text{on}/koff_\text{off}) quantify interactions with immobilized proteins.
  • Computational docking : Molecular docking (AutoDock Vina) predicts binding poses in receptor active sites, guided by adamantyl hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Mitigation approaches include:

  • Batch reproducibility testing : Compare multiple synthetic batches via HPLC (>98% purity threshold) .
  • Standardized assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) and control for serum protein interference .
  • Meta-analysis : Pool data from independent studies using fixed/random-effects models to identify outliers .

Q. How can computational tools predict the reactivity and interaction mechanisms of this compound in biological systems?

  • Methodological Answer :

  • Density functional theory (DFT) : Calculate reaction pathways for amine protonation or adamantyl ring functionalization (e.g., B3LYP/6-31G* basis set) .
  • Molecular dynamics (MD) simulations : Simulate membrane permeability using CHARMM36 force fields, highlighting adamantyl-enhanced lipid bilayer penetration .
  • ADMET prediction : Software like SwissADME estimates metabolic stability (CYP450 interactions) and blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound in vitro?

  • Methodological Answer :

  • Dose-response validation : Test cytotoxicity across a broad concentration range (1 nM–100 µM) in multiple cell lines (e.g., HepG2, MCF-7) .
  • Mechanistic studies : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis .
  • Impurity profiling : LC-MS/MS identifies cytotoxic byproducts (e.g., adamantane oxidation derivatives) that may skew results .

Application-Specific Methodologies

Q. What protocols optimize the use of this compound in polymer synthesis for drug delivery systems?

  • Methodological Answer :

  • Polymer functionalization : Incorporate the amine group into poly(lactic-co-glycolic acid) (PLGA) via carbodiimide coupling (EDC/NHS chemistry) .
  • Drug loading efficiency : Compare adamantyl-modified nanoparticles (10–15% loading) vs. unmodified controls using UV-Vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.